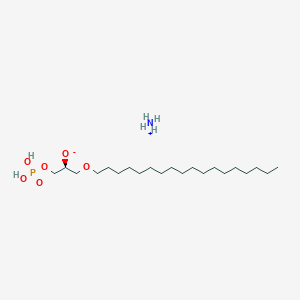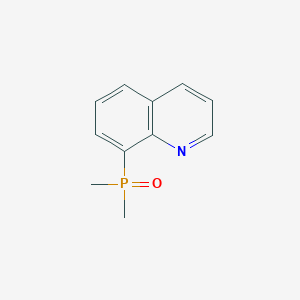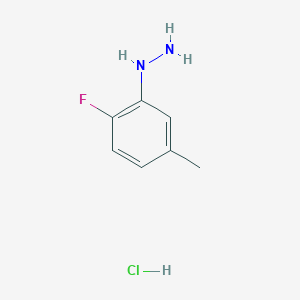
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride
Vue d'ensemble
Description
“(2-Fluoro-5-methylphenyl)hydrazine hydrochloride” is a chemical compound categorized as a hydrazine derivative . Its IUPAC name is 1-(2-fluoro-5-methylphenyl)hydrazine hydrochloride . The compound has a molecular weight of 176.62 .
Molecular Structure Analysis
The InChI code for “(2-Fluoro-5-methylphenyl)hydrazine hydrochloride” is 1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Fluoro-5-methylphenyl)hydrazine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Fluorescent Probes for Hydrazine Detection
A significant application of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride is in the development of fluorescent probes for hydrazine detection in environmental and biological samples. Hydrazine, a strong reductant and highly active alkali, is used extensively in various industries but poses a threat due to its acute toxicity. Fluorescent probes, such as the one utilizing dicyanoisophorone as the fluorescent group, have been designed for ratiometric detection of hydrazine. These probes can sense hydrazine via an intramolecular charge transfer pathway, offering advantages like low cytotoxicity, high cell permeability, and a large Stokes shift, facilitating the quantitative determination of hydrazine in environmental water systems and fluorescence imaging in biological contexts like HeLa cells and zebrafish (Zhu et al., 2019).
Anticancer Activity
Another research avenue explores the synthesis of new compounds with (2-Fluoro-5-methylphenyl)hydrazine hydrochloride derivatives for potential anticancer activities. By synthesizing a series of 3(2h)-one pyridazinone derivatives and evaluating their antioxidant and anticancer activities through molecular docking studies, researchers aim to identify compounds with potent anticancer properties. This approach involves intricate synthesis processes and rigorous evaluation to ascertain the efficacy of these derivatives against various cancer cell lines (Mehvish & Kumar, 2022).
Kinetic Studies
Kinetic studies have also utilized (2-Fluoro-5-methylphenyl)hydrazine hydrochloride derivatives for determining hydrazines and related compounds. Such studies are pivotal in understanding the reaction dynamics and mechanisms of hydrazines in various conditions, contributing to the development of more efficient detection and quantification methods in pharmaceutical formulations and environmental samples (Athanasiou-Malaki & Koupparis, 1989).
Synthesis of Heterocyclic Compounds
The compound is also instrumental in synthesizing heterocyclic compounds, such as pyrazoles and thiazolidin-4-ones, which have applications ranging from antimicrobial activities to materials science. These synthetic pathways involve reactions with various reagents, leading to the formation of compounds with diverse biological and chemical properties, demonstrating the versatility of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride in synthetic organic chemistry (Kagaruki et al., 1981; Dinnimath et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(2-fluoro-5-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKPTIJUJUSKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)
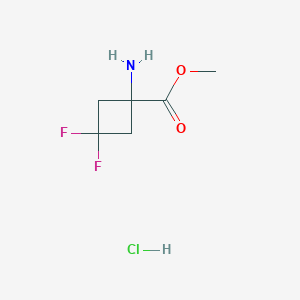
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)
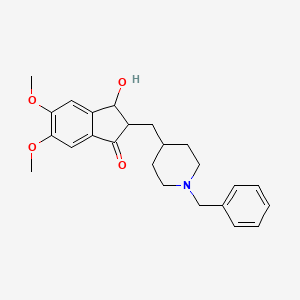
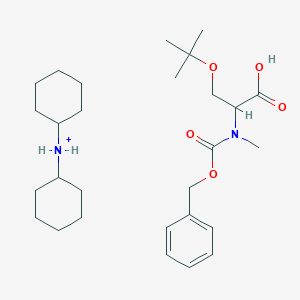

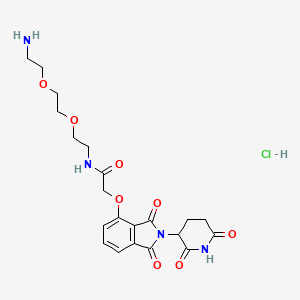
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1436969.png)
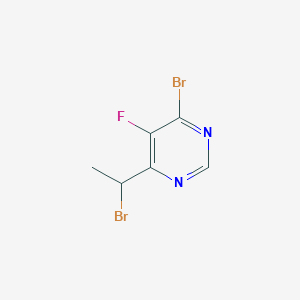
![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)
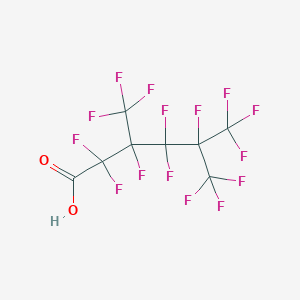
![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
